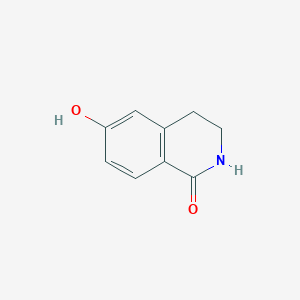

6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

描述

Overview of the Dihydroisoquinolinone Scaffold in Natural Products and Synthetic Molecules

The 3,4-dihydroisoquinolin-1(2H)-one framework is a core structural motif found in numerous natural products and synthetic molecules that exhibit a wide spectrum of biological activities. researchgate.netkthmcollege.ac.in This structural unit, also known as an isocarbostyril, is a key component of the isoquinolinone alkaloid family. kthmcollege.ac.in Its prevalence in nature has made it an attractive target for synthetic chemists and a source of inspiration for the design of novel therapeutic agents. bohrium.com The inherent properties of this scaffold have led to its identification as a "privileged scaffold" in medicinal chemistry. researchgate.netkthmcollege.ac.innih.gov

Isoquinoline (B145761) alkaloids represent a large and diverse family of naturally occurring compounds, with over 3,000 identified members. ontosight.ai These compounds are predominantly found in higher plants, particularly in families such as Papaveraceae, Berberidaceae, and Ranunculaceae. nih.govalfa-chemistry.com Historically, they have been used for centuries in traditional medicine to treat a variety of ailments, including pain and infections. numberanalytics.comontosight.ai

The significance of this class lies in their remarkable range of pharmacological activities, which include:

Analgesic and Anti-inflammatory Effects: Morphine, a potent analgesic, is a well-known example. numberanalytics.com Other isoquinoline alkaloids like berberine (B55584) have demonstrated anti-inflammatory properties. nih.govalfa-chemistry.com

Antimicrobial and Antifungal Properties: Berberine has shown broad-spectrum activity against bacteria, fungi, and parasites. amerigoscientific.comontosight.aialfa-chemistry.com

Anticancer Activity: Many isoquinoline alkaloids exhibit anticancer properties through mechanisms such as inhibiting cell proliferation and inducing apoptosis. numberanalytics.comnih.gov

Antiviral Activity: Some alkaloids, including berberine, have been shown to inhibit the replication of various viruses. alfa-chemistry.com

Cardiovascular Effects: Certain compounds in this class can cause vasodilation and have antihypertensive activity. numberanalytics.com

The complex and varied structures of isoquinoline alkaloids have made them important lead molecules in the development of new drugs. numberanalytics.com

The 3,4-dihydroisoquinolin-1(2H)-one moiety is considered a privileged scaffold in medicinal chemistry. researchgate.netkthmcollege.ac.innih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs for various diseases. beilstein-journals.org

The dihydroisoquinolinone core is present in a wide array of compounds with diverse biological activities, including anti-HIV, antidepressant, anticancer, and anti-inflammatory properties. kthmcollege.ac.in Its rigid structure, which resembles a constrained amino acid, allows for the specific spatial arrangement of functional groups, which is crucial for interacting with biological receptors. kthmcollege.ac.in The versatility of this scaffold allows medicinal chemists to synthesize large libraries of related compounds for screening against different therapeutic targets. beilstein-journals.org

| Biological Activity of Dihydroisoquinolinone-Containing Compounds | Example Target/Application |

| Anti-HIV | Inhibition of viral replication |

| Antidepressant | Modulation of neurotransmitter systems |

| Anticancer | PARP inhibitors, EZH2 inhibitors |

| Anti-inflammatory | Reduction of inflammatory responses |

| Antihypertensive | Treatment of high blood pressure |

| Antibacterial | Inhibition of bacterial growth |

Historical Context of Isoquinoline Derivative Research

The study of isoquinoline and its derivatives has a rich history dating back to the 19th century.

1885: Isoquinoline was first isolated from coal tar by Hoogewerf and van Dorp through a process of fractional crystallization. wisdomlib.orgwikipedia.org

1893: The Pomeranz–Fritsch reaction was developed, providing a key method for synthesizing the isoquinoline core structure from benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. ontosight.aimdpi.com

Early 20th Century: The Bischler-Napieralski reaction emerged as another fundamental method for creating 3,4-dihydroisoquinolines. organic-chemistry.org

1914: A more efficient method for isolating isoquinoline from coal tar was developed by Weissgerber, which took advantage of its greater basicity compared to quinoline (B57606). wikipedia.org

These foundational discoveries paved the way for extensive research into the synthesis and pharmacological properties of a vast number of isoquinoline derivatives, which continues to be an active area of investigation today. rsc.org

Current Research Landscape of 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Current research on this compound is focused on leveraging its unique chemical properties for therapeutic and synthetic applications. chemimpex.com Scientists are actively investigating its potential as a core component in new drugs and as a versatile tool in the field of organic chemistry. chemimpex.com

The this compound scaffold is being explored for a variety of potential therapeutic uses. chemimpex.com Its structure makes it a valuable precursor for synthesizing pharmaceutical agents, particularly those aimed at treating neurological disorders. chemimpex.com

Emerging areas of investigation include:

Antioxidant Properties: The compound has shown significant antioxidant capabilities, making it a subject of interest in research aimed at combating cellular oxidative stress, which is implicated in many age-related diseases. chemimpex.com

Anti-inflammatory and Analgesic Effects: Researchers have explored its potential as an anti-inflammatory and pain-relieving agent, indicating its relevance in drug discovery for these conditions. chemimpex.com

Antioomycete Activity: Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been synthesized and shown to have potent activity against certain plant pathogens, suggesting potential applications in agriculture. nih.govrsc.org

In addition to its direct therapeutic potential, this compound is highly valued for its utility in organic synthesis. chemimpex.com It serves as a key building block for the construction of more complex chemical structures. chemimpex.com

Key features that contribute to its synthetic versatility include:

Enhanced Reactivity: The presence of a hydroxyl group on the molecule increases its reactivity, allowing it to participate in a wide range of chemical transformations. chemimpex.com

Participation in Various Reactions: It can be used in numerous types of chemical reactions, such as cyclization and functionalization, which are essential steps in the development of novel compounds. chemimpex.com

Stability and Reactivity Balance: The compound possesses a favorable balance of stability and reactivity, making it a reliable and attractive choice for chemists aiming to innovate in medicinal and organic synthesis. chemimpex.com

A multitude of synthetic methodologies have been developed to construct the 3,4-dihydroisoquinolin-1(2H)-one scaffold, including metal-catalyzed reactions, multicomponent reactions, and domino protocols. researchgate.netkthmcollege.ac.in

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-2,5,11H,3-4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNQFYSVGOMKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579307 | |

| Record name | 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-98-3 | |

| Record name | 3,4-Dihydro-6-hydroxy-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22245-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Hydroxy 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

Established Synthetic Routes for the Dihydroisoquinolin-1(2H)-one Core

The construction of the dihydroisoquinolin-1(2H)-one scaffold is a key challenge in the synthesis of numerous natural products and pharmaceutical agents. Over the years, a range of synthetic methods have been established, providing access to this privileged heterocyclic system. These routes can be broadly classified into two main categories: intramolecular cyclization reactions and modern metal-catalyzed transformations.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a classical and widely employed strategy for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the six-membered lactam ring. The choice of precursor and reaction conditions dictates the specific cyclization pathway, which can proceed through various reactive intermediates.

Intramolecular C-H insertion reactions of metal-carbene complexes offer a powerful and direct method for the construction of cyclic systems, including the dihydroisoquinolin-1(2H)-one scaffold. This approach involves the generation of a reactive carbene intermediate from a suitable precursor, such as a diazo compound, which then undergoes an intramolecular C-H insertion to form the desired ring system. Rhodium(II) catalysts are particularly effective in promoting these transformations.

The general mechanism for a rhodium-catalyzed intramolecular C-H insertion begins with the reaction of a diazo compound with the rhodium catalyst to form a rhodium-carbene complex. This highly reactive species then undergoes an intramolecular C-H insertion into a proximal C-H bond, leading to the formation of the cyclized product and regeneration of the catalyst. The regioselectivity of the C-H insertion is often influenced by the stability of the resulting ring and the electronic and steric properties of the substrate.

For the synthesis of dihydroisoquinolin-1(2H)-ones, a suitable precursor would be an appropriately substituted N-benzyl-α-diazoacetamide. Upon treatment with a rhodium catalyst, the resulting carbene would insert into an ortho C-H bond of the benzyl group to furnish the dihydroisoquinolinone core.

Table 1: Examples of Rhodium-Catalyzed Intramolecular C-H Insertion Reactions This table is representative of the general transformation and may not specifically depict the synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, for which specific examples in the literature are scarce under this methodology.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Rh₂(OAc)₄ | N-Benzyl-2-diazoacetamide | 3,4-Dihydroisoquinolin-1(2H)-one | - | [General methodology] |

| Rh₂(esp)₂ | N-(4-Methoxybenzyl)-2-diazo-2-phenylacetamide | 6-Methoxy-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | - | [Conceptual] |

Carbocation-mediated cyclizations, particularly intramolecular Friedel-Crafts alkylation, are a cornerstone of aromatic chemistry and provide a direct route to the dihydroisoquinolin-1(2H)-one skeleton. This reaction involves the generation of a carbocation electrophile on a side chain attached to an aromatic ring, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product.

The synthesis of this compound can be achieved via an intramolecular Friedel-Crafts alkylation of a precursor such as N-(3-chloropropyl)-4-methoxyaniline. In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), the alkyl halide is activated to form a carbocation or a highly polarized complex. This electrophile then attacks the electron-rich methoxy-substituted aromatic ring, preferentially at the ortho position due to the directing effect of the methoxy group and the formation of a stable six-membered ring. A subsequent demethylation of the methoxy group under the reaction conditions can yield the desired 6-hydroxy product.

The reaction mechanism involves the coordination of the Lewis acid to the halogen of the alkyl halide, facilitating the formation of a carbocation. This carbocation then serves as the electrophile in the intramolecular attack on the aromatic ring, forming a sigma complex (arenium ion). Deprotonation of the arenium ion restores aromaticity and yields the cyclized product.

Table 2: Intramolecular Friedel-Crafts Alkylation for the Synthesis of Dihydroquinolinone Derivatives Note: The primary literature for the direct synthesis of this compound via this method is limited; the following represents a closely related transformation.

| Starting Material | Lewis Acid | Product | Yield (%) | Reference |

| N-(4-methoxyphenyl)-3-chloropropionamide | AlCl₃ | 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | High | collectionscanada.gc.ca |

Metal-Catalyzed Reactions

Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions for the construction of complex molecules. These methods often offer high efficiency, selectivity, and functional group tolerance. Palladium and rhodium catalysts have been particularly prominent in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core.

The palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction is a sophisticated and powerful tool for the synthesis of chiral 3,4-dihydroisoquinolin-1(2H)-ones, particularly those bearing a quaternary stereocenter at the C4 position. This reaction involves the cyclization of an N-allyl-2-iodoanilide in the presence of a palladium catalyst, a chiral ligand, and a source of carbon monoxide.

A plausible mechanism for this transformation begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by an intramolecular carbopalladation of the alkene, creating a new carbon-carbon bond and a σ-alkyl-Pd(II) complex. Subsequent migratory insertion of carbon monoxide into the alkyl-palladium bond generates an acyl-palladium(II) species. The final step involves reductive elimination to form the lactam ring and regenerate the Pd(0) catalyst. The use of a chiral ligand, such as (R)-SEGPHOS, allows for the enantioselective formation of the product. Formate esters can be employed as a convenient in situ source of carbon monoxide. semanticscholar.org

Table 3: Palladium-Catalyzed Enantioselective Carbonylative Heck Reaction

| Substrate | Ligand | Product | Yield (%) | ee (%) | Reference |

| N-allyl-N-(2-iodobenzoyl)allylamine | (R)-SEGPHOS | Chiral 4,4-diallyl-3,4-dihydroisoquinolin-1(2H)-one | 85 | 92 | semanticscholar.org |

| N-allyl-N-(2-iodo-4,5-dimethoxybenzoyl)allylamine | (R)-SEGPHOS | Chiral 4,4-diallyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one | 82 | 91 | semanticscholar.org |

Rhodium-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of isoquinolones. This approach utilizes a directing group on the substrate to guide the rhodium catalyst to a specific C-H bond, which is then cleaved and functionalized. The reaction typically involves the coupling of a benzamide derivative with an alkene or alkyne.

A common strategy employs an N-substituted benzamide, where the substituent acts as the directing group. For instance, O-pivaloyl benzhydroxamic acids can serve as substrates, with the N-O bond acting as an internal oxidant. In the presence of a rhodium(III) catalyst, such as [Cp*RhCl₂]₂, the ortho C-H bond of the benzamide is activated and undergoes annulation with an alkene. nih.govacs.org This process involves the formation of a rhodacycle intermediate, followed by migratory insertion of the alkene and reductive elimination to afford the dihydroisoquinolinone product. The choice of directing group and ligands on the rhodium catalyst can influence the regioselectivity of the reaction. nih.govacs.org Another example involves the use of benzoylhydrazines as substrates, where the hydrazine moiety acts as the directing group. nih.govsemanticscholar.org

Table 4: Rhodium-Catalyzed C-H Activation for the Synthesis of Dihydroisoquinolinones

| Benzamide Derivative | Coupling Partner | Catalyst | Product | Yield (%) | Reference |

| O-Pivaloyl benzhydroxamic acid | Propene | [CptRhCl₂]₂ | 4-Methyl-3,4-dihydroisoquinolin-1(2H)-one | Good to Excellent | nih.gov |

| Benzoylhydrazine | Diphenylacetylene | [Cp*RhCl₂]₂ | 3,4-Diphenylisoquinolin-1(2H)-one | - | nih.govsemanticscholar.org |

Metal-Free Methodologies

Metal-free synthetic approaches are gaining prominence due to their cost-effectiveness and reduced environmental impact. These methods often utilize visible light or domino reaction sequences to construct the desired molecular frameworks under mild conditions.

Visible-Light Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. nih.gov While direct visible-light-promoted synthesis of this compound is not extensively documented, the synthesis of the broader class of isoquinolones and their dihydro derivatives using this methodology has been successfully demonstrated. These approaches suggest a viable pathway for the synthesis of the target compound.

One such strategy involves the visible-light-promoted regioselective denitrogenative insertion of terminal alkynes into 1,2,3-benzotriazinones. nih.gov This process, assisted by a photocatalyst, yields substituted isoquinolones at room temperature. The reaction proceeds via a proposed single-electron-transfer pathway. nih.gov Another approach utilizes visible light to promote the insertion of vinyl isocyanides with diaryliodonium salts, leading to the formation of multi-substituted isoquinoline (B145761) derivatives. rsc.orgscilit.com Furthermore, a metal-free photocatalytic method using the organic dye Eosin Y has been developed for the synthesis of 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives in moderate to good yields under mild conditions. researchgate.net These methodologies highlight the potential of visible-light photocatalysis for the construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which could be adapted for the synthesis of the 6-hydroxy derivative by using appropriately substituted starting materials.

Domino and One-Pot Protocols

Domino and one-pot reactions offer significant advantages in terms of efficiency and atom economy by combining multiple transformations in a single synthetic operation without the need for isolating intermediates. researchgate.net Several such protocols have been developed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one and its derivatives.

One notable example is a one-pot, four-component domino reaction for the synthesis of tetrazolyl tetrahydroisoquinoline derivatives, which involves an intramolecular cyclization. bohrium.com Although this leads to a tetrahydroisoquinoline, the strategy of in-situ formation and cyclization of an intermediate is relevant. More directly, one-pot procedures for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones have been reported via a sequential Ugi four-component reaction (Ugi-4CR) and nucleophilic substitution. bohrium.com Another approach involves a radical-initiated cascade addition and cyclization of N-allylbenzamides with simple ethers. researchgate.net These domino and one-pot strategies demonstrate the feasibility of constructing the 3,4-dihydroisoquinolin-1(2H)-one core in a highly efficient manner. The application of these methods to starting materials bearing a hydroxyl group at the appropriate position on the benzene ring would provide a direct route to this compound.

Cyclization of Precursors (e.g., Pictet-Spengler Reaction for Isoquinolines)

The cyclization of acyclic precursors is a fundamental and widely used strategy for the synthesis of heterocyclic compounds. The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgorganicreactions.org This reaction is typically catalyzed by an acid and proceeds through an electrophilic attack on the aromatic ring by an iminium ion intermediate. wikipedia.org

While the traditional Pictet-Spengler reaction yields tetrahydroisoquinolines, modifications and related cyclization strategies can be employed to access 3,4-dihydroisoquinolin-1(2H)-ones. For instance, microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions have been utilized to produce substituted dihydroisoquinolines and tetrahydroisoquinolines, which can then be oxidized to their corresponding isoquinoline analogues. organic-chemistry.org A more direct route to 3,4-dihydroisoquinolin-1(2H)-ones involves the preparation and activation of isoquinolin-1(2H)-ones. organic-chemistry.org The cyclization of precursors remains a versatile and powerful tool in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Advanced Synthetic Strategies for Substituted this compound Derivatives

The development of advanced synthetic strategies allows for the precise introduction of substituents and the control of stereochemistry, which is crucial for the synthesis of complex and biologically active molecules.

Regio- and Diastereoselective Functionalization

Regio- and diastereoselective functionalization of the 3,4-dihydroisoquinolin-1(2H)-one core enables the synthesis of a diverse library of substituted derivatives. acs.org A variety of methods have been developed to achieve this, including palladium-catalyzed C-H activation/annulation reactions. This strategy has been used for the highly regioselective synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamides and 2,3-allenoic acid esters. mdpi.com

Furthermore, a novel approach for the synthesis of functionalized 1,2-dihydroisoquinolines from o-alkynylarylaldimines via the Reformatsky reaction has been described, which proceeds without the aid of an external Lewis acid. rsc.orgnih.gov This method demonstrates high functional group tolerance. The diastereoselective synthesis of tetrahydroisoquinoline derivatives has also been achieved through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. nih.gov Such strategies for the controlled introduction of functional groups are critical for exploring the structure-activity relationships of this compound derivatives.

Castagnoli–Cushman Reaction for Derivative Synthesis

The Castagnoli–Cushman reaction is a powerful tool for the synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. This multicomponent reaction typically involves the condensation of a homophthalic anhydride, an amine, and a carbonyl compound to afford a diverse range of substituted lactams. nih.govbeilstein-journals.org

A three-component variant of the Castagnoli-Cushman reaction employing homophthalic anhydrides, a carbonyl compound, and ammonium acetate has been successfully applied to the preparation of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides with various substituents at the 3-position. nih.govtandfonline.comtandfonline.com This methodology has been instrumental in synthesizing a library of compounds for biological screening. nih.gov For example, a series of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one were synthesized using the Castagnoli–Cushman reaction to investigate their antioomycete activity. nih.gov

The reaction conditions and the nature of the reactants can influence the yield and diastereoselectivity of the products. The versatility of this reaction allows for the introduction of a wide range of substituents at various positions of the 3,4-dihydroisoquinolin-1(2H)-one core, making it an invaluable tool for the synthesis of derivatives of this compound for medicinal chemistry applications.

Below is a table summarizing some of the derivatives of 3,4-dihydroisoquinolin-1(2H)-one synthesized via the Castagnoli-Cushman reaction.

| Compound ID | R1 | R2 | R3 | Yield (%) |

| I6 | Phenyl | Furan-2-ylmethyl | H | 75 |

| I8 | Phenyl | Benzyl | H | 72 |

| I10 | Phenyl | 3-Phenylpropyl | H | 70.2 |

| I18 | Phenyl | 4-Ethoxyphenyl | H | 75.1 |

| I20 | Phenyl | Naphthalen-2-yl | H | 73.4 |

| I21 | Phenyl | [1,1'-Biphenyl]-4-yl | H | 68.7 |

| I25 | Phenyl | 4-Chlorophenyl | H | 66.4 |

| I28 | Phenyl | 4-(Trifluoromethoxy)phenyl | H | 74.6 |

| I29 | Phenyl | 4-(Ethoxycarbonyl)phenyl | H | 69.8 |

| Data sourced from a study on the synthesis and antioomycete activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov |

Strategies for Stereoselective Synthesis

The creation of specific stereoisomers of this compound derivatives is paramount for their application in pharmacology and materials science. Various strategies have been developed to control the stereochemical outcome of the synthesis, primarily through the use of chiral auxiliaries and organocatalysis.

A notable approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the reacting molecule to direct the formation of a particular stereoisomer. While specific examples directly employing 6-hydroxy-substituted precursors are not extensively detailed in readily available literature, the principles can be extrapolated from the synthesis of related dihydroisoquinolinones. For instance, a chiral-auxiliary-based enantioselective procedure has been reported that utilizes lithiated o-toluamides and aldehyde SAMP or RAMP hydrazones. acs.org This method proceeds via a 1,2-addition–ring-closure sequence to establish the chiral center. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

Organocatalytic asymmetric synthesis has emerged as a powerful tool, avoiding the use of metal catalysts. One prominent example is the asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. acs.orgresearchgate.net This reaction sequence, starting from 2-(nitromethyl)benzaldehydes and various N-protected aldimines, employs a quinine-based squaramide organocatalyst. acs.orgresearchgate.net The process unfolds through an aza-Henry–hemiaminalization–oxidation sequence, affording the desired products as virtually single diastereomers with moderate to good yields (39–78%) and moderate to very good enantioselectivities (40–95% ee). acs.orgresearchgate.net The catalyst facilitates the stereocontrolled addition of the nitroalkane to the imine, establishing two adjacent stereocenters.

Further stereoselective control can be achieved through the enantioselective reduction of a prochiral 3,4-dihydroisoquinolinium salt intermediate. This can be accomplished using chiral hydride reducing agents or through catalytic hydrogenation with a chiral catalyst, effectively setting the stereochemistry at the C1 position.

One-Pot Multicomponent Reactions (e.g., Ugi-4CR)

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) and the Castagnoli–Cushman reaction are notable MCRs that have been successfully applied to the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

The Ugi-4CR, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a versatile tool for generating molecular diversity. While direct synthesis of this compound via a standard Ugi reaction is not explicitly documented, post-Ugi modifications provide a viable pathway. For instance, a sequential Ugi-4CR followed by an intramolecular nucleophilic substitution has been developed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. univ-lille.fr In this approach, the Ugi adduct, containing a suitably positioned leaving group, undergoes cyclization to form the desired lactam ring. Similarly, a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction has been utilized to construct tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds, demonstrating the potential of combining Ugi reactions with subsequent cyclization strategies. nih.gov

The Castagnoli–Cushman reaction (CCR) is another powerful MCR for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. This reaction typically involves the condensation of homophthalic anhydride with an imine, generated in situ from an aldehyde and an amine. This method has been employed to synthesize a library of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, showcasing its broad applicability and tolerance of diverse functional groups. nih.gov

| Multicomponent Reaction | Key Reactants | Subsequent Reaction | Product Scaffold |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Intramolecular Nucleophilic Substitution | 3,4-Dihydroisoquinolin-1(2H)-one |

| Ugi-Azide Reaction | Aldehyde, Amine, Azide, Isocyanide | Intramolecular Heck Reaction | Tetrazolyl-1,2,3,4-tetrahydroisoquinoline |

| Castagnoli–Cushman Reaction | Homophthalic Anhydride, Aldehyde, Amine | - | 3,4-Dihydroisoquinolin-1(2H)-one |

Industrial Scale Synthesis Considerations

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges that necessitate careful consideration of various factors to ensure a safe, efficient, and cost-effective process.

Optimization of Reaction Conditions for Yield and Purity

On an industrial scale, even minor improvements in reaction yield and purity can have a significant economic impact. Optimization of reaction conditions is therefore a critical step. longdom.org This involves a systematic investigation of parameters such as temperature, pressure, reaction time, catalyst loading, and solvent choice. For the synthesis of a related compound, 6-hydroxy-3,4-dihydroquinolinone, a process involving intramolecular Friedel-Crafts alkylation was optimized. google.com It was found that using about 3 to 5 equivalents of a Lewis acid in a high-boiling amide or amine solvent at elevated temperatures (150°C to 220°C) resulted in a high yield and purity of the product, obviating the need for intermediate purification steps. google.com Such optimization strategies, often guided by Design of Experiments (DoE), are crucial for developing robust and reproducible large-scale syntheses. nih.gov

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a transformative technology for chemical manufacturing, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process control. nih.govrsc.org The synthesis of isoquinoline derivatives has been successfully adapted to continuous flow systems. For instance, a multistep continuous flow synthesis of thieno[2,3-c]isoquinolin-5(4H)-one has been developed, demonstrating the feasibility of this technology for producing complex heterocyclic scaffolds. acs.org The use of flow reactors can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volume minimizes potential risks.

Advanced Purification Techniques

Achieving high purity of the final product is a critical requirement in many industries, particularly in the pharmaceutical sector. On a large scale, traditional purification methods like column chromatography can be costly and generate significant solvent waste. Therefore, the development of advanced and scalable purification techniques is essential. For the large-scale purification of related heterocyclic compounds, methods such as crystallization and reslurrying are often preferred. slideshare.net In cases where chromatographic separation is unavoidable, techniques like ion exchange chromatography, which offers high loading capacity and resolution, can be employed for the purification of large quantities of material. lcms.cz The choice of purification method will depend on the specific properties of the target compound and the impurities present.

Chemical Reactivity and Transformations of 6 Hydroxy 3,4 Dihydroisoquinolin 1 2h One

Oxidation Reactions

Oxidative transformations of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can target either the phenolic ring or the dihydroisoquinoline nucleus.

The oxidation of the dihydropyridinone ring to the corresponding pyridinone would result in the formation of a 6-hydroxyisoquinolin-1(2H)-one. While the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines to their 3,4-dihydro counterparts is a known reaction, specific examples of the further oxidation of this compound to a fully aromatic quinoline (B57606) derivative are not extensively documented in the reviewed literature. Such a transformation would require relatively harsh oxidation conditions, which could potentially lead to undesired side reactions involving the sensitive phenol group.

Reduction Reactions

Reduction of this compound can be directed towards the lactam carbonyl group or the aromatic ring, depending on the reducing agent and reaction conditions employed.

It is important to note that the starting material is already a "dihydro" derivative of isoquinolin-1(2H)-one. Therefore, further reduction leading to other dihydro species would involve either the reduction of the amide carbonyl or the aromatic ring.

Reduction of the lactam carbonyl group in this compound to a methylene group would yield 6-hydroxy-1,2,3,4-tetrahydroisoquinoline. This transformation can typically be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Alternatively, reduction of the aromatic ring can be accomplished through methods like the Birch reduction (using an alkali metal in liquid ammonia with an alcohol). This would result in the formation of a non-aromatic cyclohexadiene derivative, significantly altering the core structure of the molecule.

Substitution Reactions

The aromatic ring of this compound is amenable to substitution reactions, with the regioselectivity being influenced by the directing effects of the hydroxyl and the annulated lactam ring.

The hydroxyl group at the 6-position is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The lactam ring, particularly the nitrogen atom, can also influence the electron density of the aromatic ring. Therefore, electrophiles are expected to substitute at the positions ortho and para to the hydroxyl group, namely the 5 and 7-positions.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

The precise conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the phenol.

Nucleophilic aromatic substitution on the benzene ring of this compound is generally not favored unless the ring is activated by strongly electron-withdrawing groups, which are not present in the parent molecule. However, the hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, which could then potentially be displaced by a strong nucleophile under specific conditions.

Additionally, the lactam nitrogen can be deprotonated to form an anion, which can then act as a nucleophile in reactions such as alkylation or acylation at the nitrogen atom.

Introduction of Functional Groups

The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly alter the molecule's chemical and biological properties. The existing hydroxyl group is a strongly activating, ortho-, para- directing group, which facilitates the substitution on the electron-rich benzene ring.

A key example of such a transformation is nitration . The introduction of a nitro group (-NO₂) onto the aromatic ring is a well-established method for functionalizing similar phenolic scaffolds. For the related compound, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, a synthetic route involving the nitration of the parent 3,4-dihydro-2(1H)-quinolinone to yield 6-nitro-3,4-dihydro-2(1H)-quinolinone has been reported. researchgate.net This intermediate is then converted to the 6-amino derivative, which is subsequently transformed into the 6-hydroxy compound via a diazotization-hydrolysis sequence. researchgate.net This demonstrates the feasibility of nitration on this ring system. Given the directing effect of the hydroxyl group, direct nitration of this compound would be expected to yield primarily 5-nitro and 7-nitro derivatives. Commercially, 6-nitro-3,4-dihydroisoquinolin-1(2H)-one is available, indicating its role as a synthetic intermediate. bldpharm.com

Similarly, halogenation represents another viable strategy for introducing functional groups. The reaction of the aromatic ring with halogens such as bromine or chlorine, typically in the presence of a Lewis acid catalyst, can introduce halogen atoms onto the ring. wikipedia.org These halogenated derivatives can then serve as handles for further transformations, such as cross-coupling reactions.

The introduction of these functional groups provides access to a wider range of derivatives with potentially modulated biological activities or altered physicochemical properties.

Derivatization Strategies

The this compound scaffold possesses two primary sites for derivatization: the phenolic hydroxyl group at the C6 position and the secondary amine within the lactam ring. These sites allow for a variety of chemical modifications to be explored, leading to the generation of diverse molecular libraries for applications in medicinal chemistry and materials science.

The most common derivatization strategies focus on the hydroxyl group , owing to its nucleophilic character. This group can readily participate in reactions to form esters and ethers, thereby modifying the polarity, lipophilicity, and metabolic stability of the parent molecule. These transformations are fundamental in prodrug strategies and in establishing structure-activity relationships (SAR) for biologically active compounds.

Another key strategy involves converting the hydroxyl group into a sulfamate ester . This functional group not only alters the molecule's properties but also activates the C-O bond, turning the sulfamate into an effective leaving group for various cross-coupling reactions. This modern approach allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the C6 position.

These derivatization strategies are instrumental in the exploration of the chemical space around the this compound core, enabling the synthesis of complex molecules and potent biological agents. nih.gov

Esterification of the Hydroxyl Group

Esterification of the phenolic hydroxyl group is a straightforward and widely used method to modify the properties of this compound. The resulting esters can function as prodrugs, which may exhibit improved bioavailability or pharmacokinetic profiles, or they can be synthesized to explore the impact of the C6 substituent on biological activity.

The synthesis of these esters is typically achieved through standard acylation reactions. One common method involves the reaction of the parent phenol with an acyl chloride or a carboxylic anhydride in the presence of a base. The base, such as pyridine or triethylamine, serves to deprotonate the phenolic hydroxyl, increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

| Reagent Type | General Reaction Conditions | Product |

| Acyl Chloride (R-COCl) | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N), Room Temperature | 6-Acyloxy-3,4-dihydroisoquinolin-1(2H)-one |

| Carboxylic Anhydride ((R-CO)₂O) | Inert solvent, Base (e.g., Pyridine, DMAP), Room Temperature or gentle heating | 6-Acyloxy-3,4-dihydroisoquinolin-1(2H)-one |

Alternatively, Fischer esterification, which involves reacting the phenol with a carboxylic acid under acidic catalysis, can be employed, although this method is generally more effective for aliphatic alcohols than for phenols.

Etherification of the Hydroxyl Group

The conversion of the hydroxyl group to an ether is another fundamental derivatization strategy for this compound. This transformation is crucial for the synthesis of many biologically active molecules, as the ether linkage can provide metabolic stability and allow for the introduction of a wide variety of substituents.

The most prevalent method for the etherification of phenols is the Williamson ether synthesis . wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction proceeds via an S_N2 mechanism and involves two main steps:

Deprotonation of the phenol: The hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide anion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).

Nucleophilic substitution: The resulting phenoxide anion then acts as a nucleophile, attacking a primary alkyl halide or another substrate with a good leaving group (e.g., a tosylate or mesylate).

A notable application of this strategy is seen in the synthesis of the pharmaceutical agent Cilostazol. google.com The key intermediate, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, which is structurally analogous to the isoquinolinone , is alkylated at the phenolic oxygen with 1-cyclohexyl-5-(4-halobutyl)-tetrazole to form the final ether product. google.com This highlights the industrial relevance and practicality of the Williamson ether synthesis for this class of compounds.

| Step | Description | Reagents |

| 1. Phenoxide Formation | Deprotonation of the C6-hydroxyl group. | Strong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetone). |

| 2. S_N2 Attack | The phenoxide attacks an alkyl halide (R-X) or alkyl tosylate (R-OTs). | Primary alkyl halide or tosylate. |

Due to the S_N2 nature of the reaction, primary alkyl halides are the preferred electrophiles to minimize competing elimination reactions that can occur with secondary or tertiary halides. chemistrysteps.com

Sulfamate Derivatives and their Reactivity

The derivatization of the hydroxyl group of this compound into a sulfamate ester provides a versatile synthetic handle for further molecular elaboration. Aryl sulfamates are not only stable functional groups in their own right but also serve as excellent electrophilic partners in a variety of modern cross-coupling reactions.

The synthesis of the sulfamate derivative is typically achieved by reacting the parent phenol with a sulfamoyl chloride, such as N,N-dimethylsulfamoyl chloride, in the presence of a base.

Once formed, the C-O bond of the aryl sulfamate can be activated by transition metal catalysts, most notably nickel and palladium complexes. This activation transforms the sulfamate into a competent leaving group, enabling cross-coupling reactions that are otherwise challenging to achieve with the parent phenol. This reactivity has been leveraged for the construction of new carbon-carbon and carbon-nitrogen bonds.

Key Reactions of Aryl Sulfamates:

| Reaction Type | Catalyst System | Coupling Partner | Product |

| Amination | Nickel or Palladium based catalysts | Primary or secondary amines | 6-Amino-3,4-dihydroisoquinolin-1(2H)-one derivatives |

| Alkylation | Iron-catalyzed systems | Alkyl Grignard reagents | 6-Alkyl-3,4-dihydroisoquinolin-1(2H)-one derivatives |

This two-step sequence of sulfamoylation followed by cross-coupling offers a powerful platform for the synthesis of polysubstituted isoquinolinone scaffolds. The sulfamate moiety can be considered a "traceless" activating group, as it is expelled during the cross-coupling event.

Incorporation into Complex Molecular Architectures

The this compound scaffold serves as a valuable building block for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. researchgate.net Its rigid bicyclic core and functional handles allow it to be integrated into larger structures designed to interact with specific biological targets.

Research has identified 3,4-dihydroisoquinoline-1(2H)-one derivatives as potent and selective inhibitors of Kinase Insert Domain Receptor (KDR), a key receptor tyrosine kinase involved in angiogenesis. nih.gov The synthesis of libraries of these compounds, exploring structure-activity relationships, relies on the derivatization of the core scaffold to optimize binding affinity and pharmacokinetic properties. nih.gov

Furthermore, protected versions of the scaffold, such as Tert-Butyl 6-Hydroxy-3,4-Dihydroisoquinoline-2(1H)-Carboxylate , are recognized as crucial pharmaceutical intermediates. nbinno.com The tert-butyl ester group on the nitrogen serves as a protecting group, allowing for selective reactions at other parts of the molecule. This intermediate provides a versatile platform for chemists to synthesize a wide array of biologically active compounds by fine-tuning the molecular structure to target specific diseases. nbinno.com The prevalence of the tetrahydroisoquinoline and dihydroisoquinolinone motifs in natural products and synthetic drugs underscores their importance as "privileged scaffolds" in drug discovery. researchgate.netrsc.org

The strategic use of this compound and its derivatives enables the efficient synthesis of novel, complex molecules with significant therapeutic potential.

Biological Activities and Pharmacological Potential

Anticancer and Antiproliferative Activities

Inhibition of Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, DU-145, HeLa)

Derivatives of the isoquinoline (B145761) and quinoline (B57606) frameworks have shown inhibitory activity against a panel of human cancer cell lines. For instance, studies on 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives, which share a core structural similarity, have demonstrated cytostatic activity in human breast cancer cell lines such as MDA-MB-231 and MCF-7. nih.gov Similarly, other related heterocyclic compounds have been evaluated against prostate cancer cells (DU-145) and cervical cancer cells (HeLa), indicating a broad spectrum of potential antiproliferative activity for this class of compounds. mdpi.com The specific inhibitory concentrations (IC50) for 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one against these cell lines are not yet reported in publicly accessible scientific literature.

Mechanisms of Antiproliferative Action

The anticancer effects of many isoquinoline and quinoline derivatives are attributed to their interaction with the cellular cytoskeleton, specifically microtubules.

Microtubule Disruption and Tubulin Polymerization Inhibition

A primary mechanism of action for many anticancer compounds with a dihydroisoquinolinone-related structure is the inhibition of tubulin polymerization. rsc.org Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Research on hydroxy-substituted indolo[2,1-alpha]isoquinolines has shown that these compounds can inhibit the polymerization of tubulin. nih.gov This action is a key contributor to their cytostatic activity. nih.gov

Competitive Binding at the Colchicine (B1669291) Binding Site

Several tubulin inhibitors exert their effects by binding to specific sites on the tubulin protein. The colchicine binding site is a well-established target for anticancer drugs. nih.gov Studies on active hydroxy derivatives of related isoquinoline compounds have shown that they can displace colchicine from its binding site on tubulin. nih.gov This competitive binding suggests that these compounds interact with the colchicine-binding site to inhibit microtubule formation. nih.gov

Modulation of Cancer-Associated Pathways

The disruption of microtubule dynamics by tubulin inhibitors triggers a cascade of downstream cellular events. Inhibition of tubulin polymerization leads to the arrest of the cell cycle, typically at the G2/M phase, which can ultimately induce apoptosis (programmed cell death). nih.gov While the specific pathways modulated by this compound have not been elucidated, it is plausible that its antiproliferative effects, if confirmed, would involve the activation of apoptotic pathways as a consequence of mitotic arrest.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. nih.gov While direct evidence for the anti-angiogenic activity of this compound is not available, the broader class of compounds that interact with the colchicine binding site on tubulin are known to possess anti-angiogenic properties. mdpi.com This suggests that if this compound is found to be a potent tubulin inhibitor, it may also exhibit anti-angiogenic effects.

Steroidomimetic Properties

The tetrahydroisoquinoline (THIQ) scaffold, which forms the core of this compound, has been investigated as a mimic of the A and B rings of steroids. nih.gov This "steroidomimetic" approach aims to create non-steroidal compounds that can replicate the biological activity of steroids. Researchers have designed and synthesized derivatives based on the THIQ ring system to explore their potential as microtubule disruptors, a mechanism shared by some steroidal compounds. nih.gov Phenol derivatives within this class, specifically those with a 6-hydroxy group, are key intermediates in the synthesis of these target molecules. nih.gov While the 6-hydroxy compounds themselves showed little to no antiproliferative activity in initial screenings, their role as precursors to more active molecules, such as sulfamoylated derivatives, is critical. nih.gov

Neuroprotective and Neurological Applications

The 3,4-dihydroisoquinolin-1(2H)-one framework is a key structural element in compounds designed for various neurological applications. chemimpex.com Its derivatives have been explored for their potential in treating neurodegenerative disorders and mood disorders. scirp.orgnih.gov

Potential in Neurodegenerative Diseases (e.g., Lewy Body Dementia)

The modulation of the dopamine (B1211576) D1 receptor is a promising strategy for addressing cognitive and motor symptoms associated with neurodegenerative diseases. nih.govnih.gov The development of D1 PAMs based on the tetrahydroisoquinoline structure has opened new therapeutic avenues for these conditions. nih.govgoogle.com

Notably, the D1 PAM LY3154207, which is structurally related to the core 3,4-dihydroisoquinolin-1(2H)-one, has advanced to Phase 2 clinical trials for the treatment of Lewy body dementia. nih.govacs.org Dementia with Lewy bodies (DLB) is a common neurodegenerative dementia, and finding effective treatments is a significant unmet need. nih.gov The investigation of D1 PAMs in this context highlights the therapeutic potential of targeting the dopamine system through allosteric modulation. nih.govacs.org

Anticholinesterase Activities (e.g., against Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of 1,2-dihydroisoquinolin-3(4H)-one have been designed and synthesized as inhibitors of cholinesterase enzymes. scirp.org The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. scirp.orgnih.govsemanticscholar.org

Studies have shown that synthesized derivatives of the isoindoline-1,3-dione scaffold, which is related to the isoquinolinone core, can function as potent acetylcholinesterase inhibitors. nih.gov For example, certain derivatives have demonstrated significant inhibitory potency, with IC50 values in the micromolar range. nih.gov Similarly, research into 1,2-dihydroisoquinolin-3(4H)-one derivatives has identified compounds with moderate to potent AChE inhibition. scirp.org

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (4a) | Acetylcholinesterase (AChE) | 0.91 µM | nih.gov |

| 1,2-Dihydroisoquinolin-3(4H)-One Derivatives | Acetylcholinesterase (AChE) | 1 nM to 1000 nM | scirp.org |

| 1-H-isoindole-1,3(2H)-dione derivative (I) | Acetylcholinesterase (AChE) | 1.12 µM | semanticscholar.org |

| 1-H-isoindole-1,3(2H)-dione derivative (III) | Butyrylcholinesterase (BChE) | 21.24 µM | semanticscholar.org |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antidepressant Effects

Research has demonstrated that 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and its derivatives possess antidepressant-like properties. nih.govnih.gov In animal models of depression, such as the forced swim test and tail suspension test, these compounds have been shown to reduce immobility time, an indicator of antidepressant activity. nih.gov The mechanism of action appears to involve the activation of noradrenergic and serotonergic systems. nih.gov

Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous compound found in the mammalian brain, exhibits antidepressant-like effects. nih.gov Its mechanism is linked to the inhibition of monoamine oxidase (MAO), which leads to increased concentrations of key monoamine neurotransmitters like dopamine, noradrenaline, and serotonin (B10506) in the brain. nih.gov

Anti-inflammatory and Analgesic Properties

The this compound compound is recognized for its potential as an anti-inflammatory and analgesic agent. chemimpex.com While direct studies on this specific molecule are limited, research on structurally related quinoline derivatives provides evidence for these properties. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to alleviate oxidative stress and NF-κB-mediated inflammation in animal models. nih.govmdpi.com This compound reduced the levels of pro-inflammatory cytokines and myeloperoxidase activity, which are markers of inflammation. mdpi.com The anti-inflammatory action of quinoline derivatives is linked to their antioxidant attributes, which help to mitigate the cellular damage caused by oxidative stress. mdpi.comnih.gov

Antioxidant Properties and Combating Oxidative Stress

While direct and extensive research into the antioxidant properties of this compound is not widely documented in publicly available literature, the broader class of hydroxy-substituted isoquinoline and quinoline derivatives has demonstrated notable free-radical scavenging capabilities. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of disease states. Compounds that can mitigate oxidative stress are therefore of considerable therapeutic interest.

Studies on structurally similar compounds, such as 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid and its derivatives, have shown promising antioxidant activity. Research has demonstrated that these related compounds can effectively scavenge reactive oxygen and nitrogen species. For instance, certain derivatives exhibited antioxidant activity against hydrogen peroxide and nitric oxide that was comparable to or even better than Trolox, a well-known antioxidant standard. The most active of these derivatives was found to be 6,7-dihydroxy-8-iodo-3,4-dihydroisoquinoline-3-carboxylic acid, highlighting the potential of this chemical scaffold in combating oxidative stress. These findings suggest that the hydroxyl group on the isoquinoline ring system plays a crucial role in the antioxidant capacity, and by extension, this compound is a strong candidate for possessing similar properties.

The mechanism of antioxidant action for phenolic compounds like this compound is generally attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting radical form of the antioxidant is stabilized by resonance, rendering it less reactive.

Table 1: Antioxidant Activity of a Structurally Related Dihydroisoquinoline Derivative

| Compound | Antioxidant Activity against Reactive Oxygen Species (EC50 in µM) | Antioxidant Activity against Reactive Nitrogen Species (EC50 in µM) |

|---|---|---|

| 6,7-dihydroxy-8-iodo-3,4-dihydroisoquinoline-3-carboxylic acid | Better than Trolox (EC50 = 51.88 µM) | More efficient than Trolox (EC50 = 55.80 µM) |

Data is for a structurally related compound and suggests the potential of the this compound scaffold.

Antimicrobial and Antioomycete Activities

The isoquinoline scaffold is a core component of many natural and synthetic compounds that exhibit a broad spectrum of antimicrobial activities.

Activity against Phytopathogens (e.g., Pythium recalcitrans)

Research into the derivatives of 3,4-dihydroisoquinolin-1(2H)-one has revealed significant antioomycete activity, particularly against the plant pathogen Pythium recalcitrans. Oomycetes, or water molds, are destructive pathogens that cause significant economic losses in agriculture. In a study investigating a series of these derivatives, several compounds demonstrated potent in vitro and in vivo efficacy against P. recalcitrans. nih.govrsc.orgresearchgate.net

One notable derivative, designated as compound I23 in the study, exhibited a half-maximal effective concentration (EC50) of 14 µM against P. recalcitrans, which was superior to the commercial fungicide hymexazol (B17089) (EC50 of 37.7 µM). nih.govrsc.orgresearchgate.net Furthermore, in vivo preventive efficacy of this compound was significant, reaching 96.5% at a dose of 5.0 mg per pot. nih.govrsc.orgresearchgate.net While this research focused on derivatives, it underscores the potential of the 3,4-dihydroisoquinolin-1(2H)-one core structure, including the 6-hydroxy variant, as a foundational element for developing novel agents to combat plant pathogens.

**Table 2: Antioomycete Activity of a 3,4-Dihydroisoquinolin-1(2H)-one Derivative against *Pythium recalcitrans***

| Compound | In Vitro Potency (EC50 in µM) | In Vivo Preventive Efficacy (at 5.0 mg/pot) |

|---|---|---|

| Derivative I23 | 14 | 96.5% |

| Hymexazol (Commercial Fungicide) | 37.7 | Not specified in the same terms |

This data is for a derivative and indicates the potential of the parent scaffold.

Disruption of Biological Membrane Systems as a Mode of Action

The investigation into the antioomycete activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives suggests that their mode of action involves the disruption of the pathogen's biological membrane systems. nih.govrsc.orgresearchgate.net Physiological and biochemical analyses, alongside ultrastructural observations, have indicated that these compounds can compromise the integrity of the cell membrane of P. recalcitrans. nih.govrsc.orgresearchgate.net This disruption leads to leakage of cellular contents and ultimately cell death. This mechanism is a common feature of many antimicrobial compounds and suggests that this compound and its related structures could function by a similar membrane-disrupting mechanism against a range of microbial pathogens.

Other Reported Biological Activities

Beyond its potential antioxidant and antimicrobial properties, the this compound scaffold is implicated in other significant biological activities.

Anti-HIV Activity (HIV-1 Integrase Inhibition)

The isoquinoline framework is a key structural feature in the development of inhibitors of HIV-1 integrase, an essential enzyme for viral replication. While direct studies on this compound are limited, research on closely related dihydroxyisoquinolinones has provided compelling evidence for their potential as HIV-1 integrase inhibitors. nih.govnih.govbrieflands.com

A study focusing on 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one demonstrated low micromolar inhibitory potency in in vitro HIV-1 integrase assays. nih.govnih.gov These compounds are believed to act by chelating the catalytic magnesium ions in the active site of the integrase enzyme, a mechanism shared by several approved integrase strand transfer inhibitors (INSTIs). nih.govnih.gov The structural similarity between the 6-hydroxy and 7,8-dihydroxy analogs strongly suggests that this compound could also exhibit inhibitory activity against HIV-1 integrase.

Table 3: HIV-1 Integrase Inhibitory Activity of a Dihydroxyisoquinolinone Analog

| Compound | Inhibitory Potency |

|---|---|

| 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one | Low micromolar in in vitro assays |

This data is for a closely related analog and suggests the potential of the 6-hydroxy variant.

H3 Receptor Antagonism for Neuropathic Pain

The 3,4-dihydroisoquinolin-1(2H)-one nucleus is a valuable scaffold in the synthesis of compounds targeting neurological disorders. There is growing interest in the development of histamine (B1213489) H3 receptor antagonists for the treatment of various central nervous system conditions, including neuropathic pain. doi.orgnih.govworktribe.comnih.govresearchgate.net The H3 receptor acts as an autoreceptor and heteroreceptor in the brain, modulating the release of histamine and other neurotransmitters. Antagonism of this receptor has been shown to have potential therapeutic effects in pain management. doi.orgnih.govworktribe.comnih.govresearchgate.net

While this compound itself has not been extensively characterized as an H3 receptor antagonist, its chemical structure makes it an important precursor and building block for the synthesis of more complex molecules with this activity. The development of novel tetrahydroisoquinoline derivatives as potent H3 receptor antagonists highlights the significance of this core structure in medicinal chemistry research aimed at treating neuropathic pain.

EZH2 Inhibitor

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a crucial component in a novel class of inhibitors targeting the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to gene silencing. Dysregulation of EZH2 activity is implicated in the progression of various cancers.

Research has led to the development of potent EZH2 inhibitors where the 3,4-dihydroisoquinolin-1(2H)-one moiety serves as a central structural element. google.com In these inhibitors, the core lactam structure is often linked to a 2-pyridone group, which is crucial for enzymatic inhibition by competing with the S-adenosyl-l-methionine (SAM) cofactor. google.com

A notable example from this class is the development candidate (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one, also known as PF-06821497. google.com This compound emerged from optimization strategies focused on improving oral bioavailability and metabolic stability. researchgate.net The dihydroisoquinolinone portion of the molecule occupies a specific binding pocket in the EZH2 enzyme, demonstrating the scaffold's importance for achieving high-affinity binding and potent inhibition. google.com

| Compound Name | Target | Significance |

|---|---|---|

| PF-06821497 | EZH2 | Development candidate with improved oral bioavailability. google.comresearchgate.net |

PARP Inhibitor

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have also been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Early structure-activity relationship (SAR) studies identified 3,4-dihydro-5-methylisoquinolin-1(2H)-one (PD128763) as a significantly more potent PARP inhibitor than earlier benzamide-based compounds. researchgate.net More recent research has explored the 3,4-dihydroisoquinol-1-one scaffold for developing inhibitors of specific PARP family members. For instance, derivatives of this core have been investigated as inhibitors of PARP10. googleapis.com A novel series of inhibitors was developed based on a 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold, which demonstrated favorable drug-like properties. google.com

| Compound Name | Target | Significance |

|---|---|---|

| PD128763 (3,4-dihydro-5-methylisoquinolin-1(2H)-one) | PARP | Early, potent inhibitor from SAR studies. researchgate.net |

| 3,4-dihydroisoquinol-1-one-4-carboxamides | PARP | Novel scaffold with favorable ADME characteristics. google.com |

Cyclin-Dependent Kinase Inhibitor

While direct evidence for this compound as a cyclin-dependent kinase (CDK) inhibitor is limited in the reviewed literature, research on the closely related isoquinoline-1,3-(2H,4H)-dione scaffold has shown significant promise. CDKs are key regulators of the cell cycle, and their inhibition is a major target for cancer therapy.

Studies have identified isoquinoline-1,3-(2H,4H)-dione derivatives as potent and selective inhibitors of CDK4. google.comelectronicsandbooks.com For example, a series of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones were reported as highly potent and selective CDK4 inhibitors. googleapis.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies have been employed to explore the interactions between these isoquinoline-1,3-dione derivatives and the ATP binding site of CDK4, guiding the design of more potent inhibitors. google.comelectronicsandbooks.com These findings highlight the potential of the broader isoquinoline core structure in the design of selective CDK inhibitors.

Anti-hypertension and Anti-arrhythmia

There is no publicly available scientific literature that establishes a direct link between this compound or its core scaffold and anti-hypertensive or anti-arrhythmic activities. Research into the cardiovascular effects of related compounds has focused on different structural skeletons. For instance, studies have explored the anti-arrhythmic potential of 6-substituted decahydroisoquinolines, which possess a fully saturated ring system distinct from the dihydroisoquinolinone core. researchgate.net

Inhibitor of Cholesterol Biosynthesis

Based on a review of available scientific literature, there is no evidence to suggest that this compound or its derivatives are inhibitors of cholesterol biosynthesis. Research in this area has primarily focused on other classes of chemical compounds.

Anti-thrombotic Activity and Factor VIIa Inhibition

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a promising starting point for the development of inhibitors of Factor VIIa (FVIIa). FVIIa is a serine protease that plays a critical role in the initiation of the coagulation cascade, making it an attractive target for anti-thrombotic therapies.

A significant finding came from a fragment screening effort, which identified 7-chloro-3,4-dihydroisoquinolin-1(2H)-one as a neutral heterocyclic compound that binds to the S1 pocket of the FVIIa enzyme. electronicsandbooks.com This discovery is particularly noteworthy because many potent FVIIa inhibitors require a highly basic group to achieve high affinity, which can lead to poor oral bioavailability. The identification of a neutral, effective scaffold like 3,4-dihydroisoquinolin-1(2H)-one provides a valuable alternative for designing novel, orally active anti-thrombotic agents. electronicsandbooks.com

PET Imaging of S2 Receptors

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one are being actively investigated as potential radioligands for Positron Emission Tomography (PET) imaging of Sigma-2 (σ₂) receptors. These receptors are considered valuable biomarkers for cancer diagnosis due to their high density in proliferating tumor cells compared to quiescent cells. They are also implicated in various neurological disorders.

Research has focused on developing PET probes with high affinity and selectivity for σ₂ receptors. One such effort used 2-[3-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propyl]-3,4-dihydroisoquinolin-1(2H)-one as a lead compound for creating radiolabeled analogues. While in vivo imaging in the brain presented challenges, potentially due to interactions with efflux transporters like P-glycoprotein, these compounds remain promising candidates for imaging σ₂ receptors in peripheral tumors. Another related compound, N-[4-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1), has also shown high selective binding affinity for σ₂ receptor sites.

| Compound Name | Target | Application |

|---|---|---|

| 2-[3-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propyl]-3,4-dihydroisoquinolin-1(2H)-one | Sigma-2 (σ₂) Receptor | Lead compound for developing PET imaging probes for cancer diagnosis. |

| RHM-1 | Sigma-2 (σ₂) Receptor | High-affinity ligand for σ₂ receptors. |

Kinase JNK3 Inhibition

There is no information available from the performed searches to indicate that this compound possesses inhibitory activity against c-Jun N-terminal kinase 3 (JNK3). Studies have identified other derivatives of the dihydroisoquinoline scaffold, specifically a series of 1-aryl-3,4-dihydroisoquinolines, as potent and selective inhibitors of JNK3. These compounds feature a distinct substitution at the 1-position of the isoquinoline ring system. However, the research on these substituted analogs does not extend to or mention the specific compound this compound. Therefore, its capacity to function as a JNK3 inhibitor has not been documented in the reviewed sources.

Structure Activity Relationship Sar and Drug Discovery

Elucidation of SAR for Biological Activities

The biological profile of dihydroisoquinolinone derivatives can be significantly modulated by altering the functional groups attached to the core scaffold. nuph.edu.ua SAR studies aim to identify these key structural features to guide the design of more potent and selective compounds. researchgate.net

The nature and position of substituents on the 3,4-dihydroisoquinolin-1(2H)-one skeleton play a crucial role in determining the pharmacological activity. Studies on a series of derivatives have shown that both electron-donating and electron-withdrawing groups can modulate the biological potential of the compounds. nuph.edu.ua

In the context of antioomycete activity against Pythium recalcitrans, a plant pathogen, various substitutions on the 3,4-dihydroisoquinolin-1(2H)-one core have been explored. nih.govrsc.org The introduction of different aryl and alkyl groups at the N-2 position and a phenyl group at the C-3 position has led to a range of activities. For instance, compound I23 (structure not fully detailed in the provided text) demonstrated the highest potency with an EC50 value of 14 μM, which was superior to the commercial agent hymexazol (B17089) (37.7 μM). nih.govrsc.orgresearchgate.net This highlights the specific substitution pattern of I23 as being particularly favorable for this activity.

The following table summarizes the substituents for several synthesized derivatives, illustrating the variety of chemical spaces explored in SAR studies. nih.gov

| Compound ID | N-2 Substituent | C-3 Substituent | C-4 Substituent |

| I15 | Phenyl | Phenyl | Carboxylic acid |

| I17 | 3,5-Dimethylphenyl | Phenyl | Carboxylic acid |

| I25 | 4-Chlorophenyl | Phenyl | Carboxylic acid |

| I27 | 4-Iodophenyl | Phenyl | Carboxylic acid |

| I28 | 4-(Trifluoromethoxy)phenyl | Phenyl | Carboxylic acid |

| I10 | 3-Phenylpropyl | Phenyl | Carboxylic acid |

| I12 | Cyclopentyl | Phenyl | Carboxylic acid |

Certain functional groups at specific positions are critical for biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives have revealed the necessity of a carboxyl group at the C4-position for their antioomycete activity. nih.govrsc.orgresearchgate.net This finding underscores the importance of this specific substituent in the interaction with the biological target, likely through forming key binding interactions such as hydrogen bonds. Similarly, in a different series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives developed as influenza virus inhibitors, a carboxylic acid at the 3-position was a key feature of the potent compounds. nih.gov

In drug design, a "fragment growing" strategy is often employed, where an initial hit compound is elaborated by adding new fragments connected by linkers to explore additional binding pockets of the target protein. nih.gov The length and chemical nature of these linkers are critical variables that must be optimized. In a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives, various linkers were incorporated at the N-2 position. nih.gov For example, compound I10 features a 3-phenylpropyl group, which is a flexible, hydrophobic linker of a specific length. nih.gov Compound I7 incorporates a 3-morpholinopropyl group, introducing a polar, basic morpholine (B109124) ring at the end of the linker. nih.gov The variation in activity between such compounds helps to define the optimal linker length, flexibility, and chemical properties (e.g., hydrophobicity, hydrogen bonding capacity) required for potent biological activity.

Computational Studies in SAR and Mechanism of Action

Computational methods are invaluable tools for understanding SAR and predicting the activity of new compounds. bohrium.com Techniques like 3D-QSAR and molecular docking provide insights into the structural requirements for activity and the potential binding modes of ligands to their target proteins. bohrium.comnih.gov